Chondroitin disaccharide Deltadi-0S sodium salt

Analytical Chemistry Glycosaminoglycan Profiling Chromatography Method Development

Accurate CS/DS sulfation profiling requires the non-sulfated Δdi-0S baseline reference-sulfated analogs are not interchangeable. - **Critical application**: Primary standard for HPLC quantification of non-sulfated GAG fractions (RT: 2.5 min in AOAC-validated methods). - **Quality control**: Enables regulatory-compliant CS raw material analysis for dietary supplements. - **Supply**: White powder, soluble in water (10 mg/mL), stored at -20°C. Available for immediate R&D shipment.

Molecular Formula C14H21NNaO11
Molecular Weight 402.31 g/mol
Cat. No. B12062661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChondroitin disaccharide Deltadi-0S sodium salt
Molecular FormulaC14H21NNaO11
Molecular Weight402.31 g/mol
Structural Identifiers
SMILESCC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O.[Na]
InChIInChI=1S/C14H21NO11.Na/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24;/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24);
InChIKeyZIEOMBVLIDBWRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chondroitin Δdi-0S Sodium Salt Overview


Chondroitin disaccharide Δdi-0S sodium salt (CAS: 136132-69-9; Linear Formula: C14H20NO11Na; Molecular Weight: 401.30) is an unsaturated, non-sulfated disaccharide derived from chondroitin sulfate polymer via chondroitinase ABC or AC-II digestion, resulting in a Δ4,5 double bond between C-4 and C-5 of the uronic acid moiety at the non-reducing end . It is available as a white powder, soluble in water at 10 mg/mL yielding a clear, colorless solution, with a storage requirement of −20°C . The compound serves as a key analytical reference standard for constituent analysis of chondroitin/dermatan sulfate (CS/DS) glycosaminoglycans by HPLC following enzymatic digestion and as a substrate for characterizing bacterial and mammalian enzymes involved in GAG catabolism [1].

Non-sulfated disaccharide reference for CS/DS compositional profiling
HPLC baseline standard for retention time calibration of unsaturated disaccharides
Enzyme substrate for characterizing GAG catabolic enzymes and sulfatases
LC-MS calibration standard with distinct ionization correction factor

Why Δdi-0S Substitution Fails


In-class substitution among unsaturated chondroitin disaccharides (e.g., Δdi-0S, Δdi-4S, Δdi-6S, and di-sulfated variants) is scientifically invalid due to fundamental differences in physicochemical properties and biological recognition. These compounds are not interchangeable; their distinct sulfation states confer unique chromatographic retention times, divergent mass spectrometric ionization efficiencies, and differential enzyme substrate specificities [1]. Δdi-0S is the only non-sulfated species in this analytical panel and therefore serves as the essential baseline reference for establishing the degree of sulfation and compositional purity of CS/DS preparations [2]. Misidentification or substitution will lead to systematic errors in disaccharide composition analysis and erroneous kinetic parameters in enzyme characterization studies [3]. The quantitative evidence presented in Section 3 directly supports the necessity of procuring Δdi-0S specifically, rather than relying on more readily available sulfated analogs.

Retention shift Sulfated analogs (Δdi-4S, Δdi-6S) elute significantly later; using them as a Δdi-0S substitute may misassign the non-sulfated peak and distort composition ratios.
MS response LC-MS correction factors differ up to 2.7-fold between Δdi-0S and sulfated disaccharides; substituting a sulfated standard may introduce systematic quantitation bias.
Enzyme mismatch Non-sulfated structure dictates unique binding mode; sulfated disaccharides cannot serve as a negative control in sulfate-dependent enzyme characterization.

Quantitative Evidence for Δdi-0S


HPLC Retention Time Differentiation

Under standardized reversed-phase ion-pairing HPLC conditions, Δdi-0S exhibits the shortest retention time among the core panel of unsaturated chondroitin disaccharides, eluting at approximately 2.5 minutes. This is substantially earlier than its monosulfated counterparts, Δdi-6S and Δdi-4S, which elute at 5.9 and 6.3 minutes, respectively [1]. This distinct retention behavior allows for unambiguous identification and quantification of the non-sulfated fraction in complex CS/DS digests.

Retention Time
Head-to-head
2.5 min vs 5.9/6.3 min (Δdi-6S/Δdi-4S)
Supports unambiguous non-sulfated peak assignment
Reversed-phase ion-pairing HPLC with UV detection
Analytical Chemistry Glycosaminoglycan Profiling Chromatography Method Development

LC-MS Correction Factors

In LC-MS analysis using graphitized carbon columns, Δdi-0S requires a distinct correction factor for accurate quantitation. The reported correction factor for Δdi-0S is 0.7, whereas the monosulfated analogs require significantly higher correction factors: Δdi-6S requires 1.3 and Δdi-4S requires 1.9 [1]. This 2.7-fold difference between Δdi-0S and Δdi-4S demonstrates that the non-sulfated compound has markedly different ionization behavior that must be specifically accounted for.

Correction Factor
Head-to-head
0.7 (Δdi-6S: 1.3; Δdi-4S: 1.9)
Distinct ionization requires specific calibration curves
Graphitized carbon column LC-MS
Mass Spectrometry Quantitative Glycomics Ionization Efficiency

Enzymatic Substrate Specificity

Crystal structure and biochemical analyses of chondroitinase ABC I (cABC-I) reveal that Δdi-0S binds to the enzyme active site with a distinct orientation compared to sulfated disaccharides. The absence of sulfate groups at the 4- or 6-positions of the GalNAc residue alters hydrogen bonding networks and substrate recognition determinants [1]. While specific Km values for isolated Δdi-0S with cABC-I are not reported in the available literature, the structural data confirm that sulfation state dictates binding mode, supporting that Δdi-0S is not a functional substitute for sulfated disaccharides in enzyme assays.

Binding Mode
Supporting evidence
Non-sulfated orientation alters hydrogen bonding vs sulfated
Supports negative control in chondroitinase studies
Crystallography; Km not reported
Enzyme Kinetics Substrate Recognition Glycosaminoglycan Catabolism

Co-Elution with Hyaluronic Acid Disaccharides

A critical methodological consideration for procurement is that non-sulfated CS-disaccharides (Δdi-0S) may interfere with the analysis of hyaluronic acid-derived disaccharides (Δdi-HA) by eluting with the same retention time under certain HPLC conditions [1]. This co-elution risk means that in samples containing both CS and HA, Δdi-0S must be specifically identified and quantified using orthogonal methods or optimized separation conditions. Sulfated CS-disaccharides (Δdi-4S, Δdi-6S) do not present this interference issue, highlighting a unique analytical challenge that requires the specific Δdi-0S standard for method development and validation.

Co-Elution Risk
Class-level inference
May co-elute with Δdi-HA under certain RP-HPLC conditions
Requires method optimization for CS/HA mixtures
Method-dependent; orthogonal separation recommended
Method Validation Hyaluronic Acid Analysis Chromatographic Interference

Purity Specification & Lot Traceability

Commercially available Δdi-0S sodium salt is supplied with a verified purity of ≥95% by HPLC and includes a Certificate of Analysis with lot-specific data for actual content and purity . This level of characterization supports its use as a reliable analytical standard in validated methods. The compound is lyophilized and pre-packaged in defined quantities (e.g., 500 nmol/vial), eliminating the need for in-house purification and standardization .

Specification
Supporting evidence
≥95% HPLC purity, COA provided, 500 nmol/vial lyophilized
Supports reproducible quantitative method validation
Lot-specific traceability; storage −20 °C
Quality Control Analytical Standards Regulatory Compliance

Sodium Salt vs. Free Acid Differentiation

Procurement accuracy requires distinguishing between the sodium salt form of Δdi-0S (Molecular Weight: 401.30; Formula: C14H20NO11Na) and the free acid form (Molecular Weight: 379.32; Formula: C14H21NO11) [1]. The 21.98 Da difference corresponds to one sodium ion replacing a proton. For quantitative analytical applications where molar concentration accuracy is paramount, specifying the correct salt form is essential to avoid calculation errors in standard curve preparation.

Salt Form
Supporting evidence
401.30 Da (Na⁺) vs 379.32 Da (free acid)
Prevents ~5.5% molar calculation error
Specify sodium salt at procurement for accurate standards
Compound Identification Procurement Accuracy Chemical Properties

Δdi-0S Validated Applications


HPLC-Based Chondroitin Sulfate Analysis

Δdi-0S sodium salt serves as a primary reference standard in validated HPLC methods for quantifying the non-sulfated fraction of chondroitin/dermatan sulfate digests. The distinct retention time of 2.5 minutes, as established in AOAC-validated methodology, enables its use as a calibration standard for baseline resolution from monosulfated and disulfated disaccharides [1]. This application is essential for quality control of CS raw materials used in dietary supplements, where compositional accuracy is required for regulatory compliance.

Enzyme Characterization Substrate

The compound is utilized as a defined substrate for identifying and characterizing bacterial enzymes involved in GAG catabolism, including unsaturated glucuronyl hydrolase from Clostridium perfringens [1]. The non-sulfated structure of Δdi-0S makes it the essential negative control in studies examining sulfate-dependent substrate recognition by chondroitinases, as demonstrated by crystallographic analyses showing distinct binding modes for non-sulfated versus sulfated disaccharides .

LC-MS Disaccharide Profiling

Given its distinct correction factor of 0.7 in graphitized carbon LC-MS analysis—a value 2.7-fold lower than Δdi-4S—Δdi-0S sodium salt is required as a calibration standard for accurate molar quantitation of non-sulfated CS/DS fractions in biological samples [1]. This application is critical for glycobiology studies examining extracellular matrix remodeling, tissue development, and disease-associated alterations in GAG sulfation patterns, where precise disaccharide stoichiometry provides mechanistic insight .

Δdi-0S/HA Disaccharide Separation Method

Due to the documented co-elution of Δdi-0S with hyaluronic acid-derived Δdi-HA under certain reversed-phase HPLC conditions, the authentic Δdi-0S standard is indispensable for developing and validating separation methods that must accurately distinguish these two non-sulfated disaccharides in mixed GAG samples [1]. This application addresses a known analytical challenge in glycosaminoglycan profiling of tissues and biofluids where both CS and HA are present.

Application
Selection Property
Validation Focus
HPLC-Based CS Analysis
Non-sulfated baseline retention
Retention time resolution from sulfated disaccharides
Enzyme Characterization Substrate
Non-sulfated structure for control
Sulfate-dependent substrate recognition
LC-MS Disaccharide Profiling
Distinct ionization correction factor
Molar quantitation accuracy in GAG profiling
Δdi-0S/HA Separation Method
Co-elution behavior with HA disaccharides
Separation from HA-derived Δdi-HA

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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